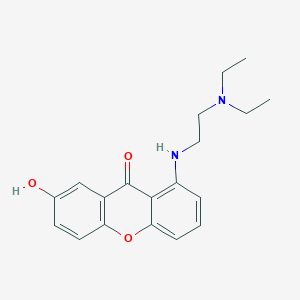
1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one is a chemical compound that belongs to the xanthene family. This compound is known for its vibrant fluorescence properties, making it useful in various scientific and industrial applications. Its structure consists of a xanthene core with a diethylaminoethylamino group and a hydroxyl group, which contribute to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one typically involves the condensation of 7-hydroxy-9H-xanthen-9-one with 2-(diethylamino)ethylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. The reaction can be represented as follows:
7-hydroxy-9H-xanthen-9-one+2-(diethylamino)ethylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered fluorescence properties.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted derivatives with varying functional groups.
Scientific Research Applications
1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye in various analytical techniques such as fluorescence spectroscopy and chromatography.
Biology: Employed as a fluorescent marker in cell imaging and molecular biology studies.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in certain medical conditions.
Industry: Utilized in the manufacturing of fluorescent inks, dyes, and sensors.
Mechanism of Action
The mechanism of action of 1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one primarily involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, which is detected and measured in various applications. The molecular targets and pathways involved in its fluorescence properties include the interaction of the xanthene core with light and the influence of the diethylaminoethylamino and hydroxyl groups on the electronic structure of the molecule.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another xanthene derivative with similar fluorescence properties but different functional groups.
Rhodamine: A related compound with a similar xanthene core but different substituents, leading to variations in fluorescence characteristics.
Eosin: A xanthene dye with bromine atoms, used in histology and as a biological stain.
Uniqueness
1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one is unique due to its specific combination of functional groups, which confer distinct fluorescence properties and make it suitable for a wide range of applications. Its ability to undergo various chemical reactions also allows for the synthesis of numerous derivatives with tailored properties for specific uses.
Properties
CAS No. |
86456-17-9 |
|---|---|
Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethylamino]-7-hydroxyxanthen-9-one |
InChI |
InChI=1S/C19H22N2O3/c1-3-21(4-2)11-10-20-15-6-5-7-17-18(15)19(23)14-12-13(22)8-9-16(14)24-17/h5-9,12,20,22H,3-4,10-11H2,1-2H3 |
InChI Key |
DYWVMMQYZPFLFF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=CC=C1)OC3=C(C2=O)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















